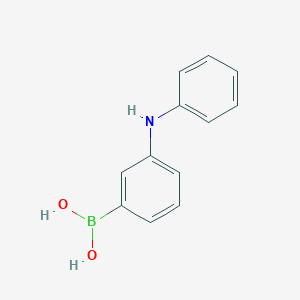
3-(Phenylamino)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylamino)phenylboronic acid is an organic compound that belongs to the class of boronic acids It features a phenyl group attached to the boronic acid moiety and an additional phenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylamino)phenylboronic acid typically involves the reaction of phenylboronic acid with aniline under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between phenylboronic acid and aniline . The reaction conditions often include the use of bases such as potassium carbonate and solvents like ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Phenylamino)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Phenylboronic acid derivatives.
Reduction: Hydroxylated phenylboronic acid.
Substitution: Various substituted phenylboronic acid derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(Phenylamino)phenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 3-(Phenylamino)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the phenylamino group, making it less versatile in certain reactions.
4-(Phenylamino)phenylboronic acid: Similar structure but with the phenylamino group in a different position, affecting its reactivity and applications.
3-(Phenylamino)phenylboronic acid derivatives: Various derivatives with different substituents on the phenyl rings, offering a range of reactivities and applications.
Uniqueness: this compound is unique due to the presence of both the boronic acid and phenylamino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
Formule moléculaire |
C12H12BNO2 |
|---|---|
Poids moléculaire |
213.04 g/mol |
Nom IUPAC |
(3-anilinophenyl)boronic acid |
InChI |
InChI=1S/C12H12BNO2/c15-13(16)10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14-16H |
Clé InChI |
GYIVBBDEBKWRAJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)NC2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



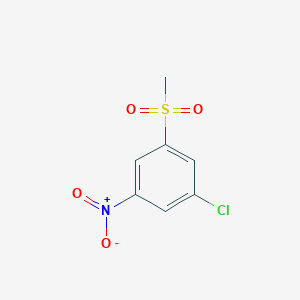
![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
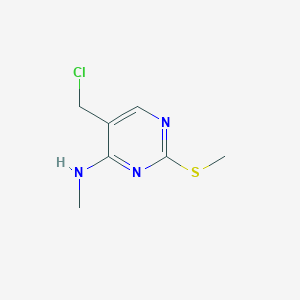
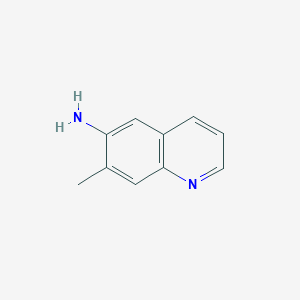
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13983836.png)
![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)
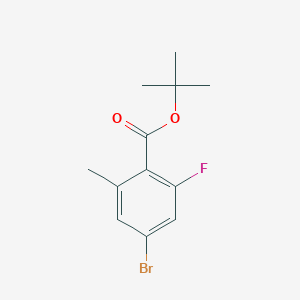
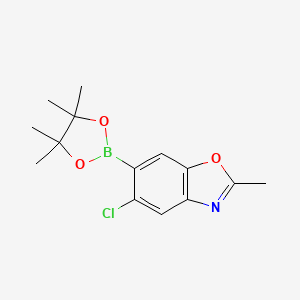

![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)
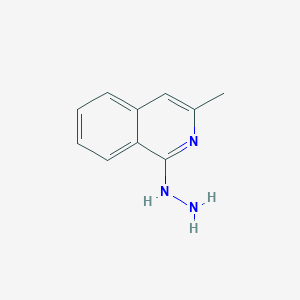
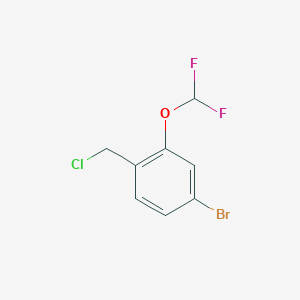
![3-[3-(4-Aminophenoxy)phenoxy]aniline](/img/structure/B13983882.png)
